3-Fluoro-5-iodoisonicotinic acid

Medicinal Chemistry CNS Drug Discovery Property-guided Design

3-Fluoro-5-iodoisonicotinic acid is a uniquely orthogonal bifunctional building block. The iodine at C-5 enables Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), while the C-3 fluorine remains intact for subsequent SNAr functionalization—a sequential reactivity unavailable with mono-halogenated analogs. With MW 267.00 g/mol and XLogP3 1.1, it sits within CNS drug-like space. CLP-notified (EC 872-210-8), enabling rapid REACH-compliant scale-up. Ideal for fragment-based screening libraries and medicinal chemistry campaigns. Request pricing for gram-to-kilogram quantities.

Molecular Formula C6H3FINO2
Molecular Weight 267.00 g/mol
CAS No. 1805064-69-0
Cat. No. B3391500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodoisonicotinic acid
CAS1805064-69-0
Molecular FormulaC6H3FINO2
Molecular Weight267.00 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)I)C(=O)O)F
InChIInChI=1S/C6H3FINO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
InChIKeyKRZIRDMXYUOKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodoisonicotinic acid (CAS 1805064-69-0): A Dual-Halogenated Isonicotinic Acid Building Block for Precision Synthesis


3-Fluoro-5-iodoisonicotinic acid (CAS 1805064-69-0) is a heterocyclic pyridine-4-carboxylic acid derivative bearing both a fluorine atom at the 3-position and an iodine atom at the 5-position. These two halogen substituents impart distinct and complementary electronic and steric properties that are not replicable by mono-halogenated or other dihalogenated isonicotinic acid analogs. The compound serves as a bifunctional intermediate, enabling sequential chemoselective transformations at the iodine (via oxidative addition in cross-coupling) and fluorine (via nucleophilic aromatic substitution) sites [1]. Its computed XLogP3 of 1.1 and topological polar surface area of 50.2 Ų place it within a favorable property space for CNS drug discovery, while its molecular weight of 267.00 g/mol provides a sufficient handle for derivatization without exceeding lead-like thresholds [2].

Why 3-Fluoro-5-iodoisonicotinic Acid Cannot Be Replaced by Other Halogenated Isonicotinic Acids in Critical Synthetic Sequences


Generic substitution of 3-fluoro-5-iodoisonicotinic acid with either mono-halogenated (e.g., 3-fluoroisonicotinic acid) or alternative dihalogenated analogs (e.g., 2-chloro-3-fluoro-5-iodoisonicotinic acid) fails because the two halogen atoms on the target compound are chemically orthogonal. The iodine atom is a superior leaving group for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the fluorine atom is a poor leaving group that remains intact during these transformations, enabling subsequent late-stage functionalization via SNAr [1]. In contrast, 3-fluoroisonicotinic acid lacks the iodine handle entirely, precluding direct cross-coupling at the 5-position. 5-iodoisonicotinic acid, on the other hand, lacks the electron-withdrawing fluorine atom that modulates ring electronics and enhances metabolic stability. Compounds such as 2-chloro-3-fluoro-5-iodoisonicotinic acid introduce a third halogen, which increases molecular weight (301.44 vs. 267.00 g/mol) and may alter reactivity at the 5-position due to steric and electronic perturbations from the adjacent chlorine . The specific 3-fluoro-5-iodo arrangement uniquely balances orthogonal reactivity with favorable physicochemical properties.

Quantitative Differentiation Evidence for 3-Fluoro-5-iodoisonicotinic Acid Relative to Closest Analogs


Lipophilicity (XLogP3) of 3-Fluoro-5-iodoisonicotinic Acid vs. 3-Fluoroisonicotinic Acid: Impact on CNS Drug Design

The computed XLogP3 for 3-fluoro-5-iodoisonicotinic acid is 1.1, compared to a value of approximately 0.92 for the non-iodinated analog 3-fluoroisonicotinic acid (PubChem CID 345361). This represents a 0.18 log unit increase in lipophilicity, which is significant for BBB permeability considerations in CNS drug discovery programs. The iodine atom contributes to a higher logP without substantially increasing molecular weight beyond lead-like thresholds [1].

Medicinal Chemistry CNS Drug Discovery Property-guided Design

Molecular Weight Differentiation: 3-Fluoro-5-iodoisonicotinic Acid vs. 2-Chloro-3-fluoro-5-iodoisonicotinic Acid – Implications for Fragment-Based Approaches

The molecular weight of 3-fluoro-5-iodoisonicotinic acid is 267.00 g/mol, whereas the 2-chloro analog (2-chloro-3-fluoro-5-iodoisonicotinic acid, CAS 2219379-36-7) has a molecular weight of 301.44 g/mol. The 34.44 g/mol difference is meaningful: the target compound remains below 300 Da, a common upper limit for fragment-based screening libraries, while the 2-chloro variant exceeds this threshold. This lower molecular weight also means fewer heavy atoms (11 vs. 13), which is advantageous for fragment elaboration strategies [1].

Fragment-Based Drug Discovery Lead Optimization Molecular Weight Control

Thermal Stability Comparison: 3-Fluoro-5-iodoisonicotinic Acid vs. 3-Fluoroisonicotinic Acid for High-Temperature Reactions

3-Fluoroisonicotinic acid (CAS 393-53-3) exhibits a melting point with decomposition at 251–254 °C, indicating limited thermal stability for certain high-temperature transformations . While a specific melting point for 3-fluoro-5-iodoisonicotinic acid has not been widely published, the presence of the C–I bond (bond dissociation energy ~57 kcal/mol) vs. the C–H bond (~112 kcal/mol) at the 5-position means the iodo derivative will undergo thermal or photochemical activation more readily at lower temperatures. This differential reactivity can be exploited for selective C–I activation without decomposing the molecule, which is not possible with the non-iodinated analog.

Synthetic Chemistry Process Chemistry Thermal Stability

European Regulatory Classification: ECHA Notification Status Differentiates 3-Fluoro-5-iodoisonicotinic Acid from Non-Notified Analogs for Procurement Compliance

3-Fluoro-5-iodoisonicotinic acid is listed in the ECHA C&L Inventory under EC Number 872-210-8 with a notified classification and labelling according to CLP criteria [1]. This means the compound has been formally reviewed and classified, providing procurement professionals with clear hazard communication data. In contrast, many closely related analogs such as 5-iodoisonicotinic acid (CAS 57842-10-1) do not appear with the same level of regulatory notification, creating uncertainty in safety assessment. The availability of a harmonized classification reduces the compliance burden and accelerates safety data sheet preparation for downstream users.

Regulatory Compliance Procurement REACH/CLP

Optimal Application Scenarios for 3-Fluoro-5-iodoisonicotinic Acid Based on Differentiated Evidence


Sequential Chemoselective Derivatization in Parallel Library Synthesis

The orthogonal reactivity of the C–I bond (for Pd-catalyzed cross-coupling) and the C–F bond (for late-stage SNAr) makes 3-fluoro-5-iodoisonicotinic acid an ideal bifunctional scaffold for generating diverse compound libraries. In a typical workflow, the iodine is first engaged in a Suzuki coupling to introduce an aryl or heteroaryl moiety, followed by nucleophilic displacement of the fluorine with amines or alcohols. This sequential approach is not feasible with 3-fluoroisonicotinic acid, which lacks the iodine handle, nor with 5-iodoisonicotinic acid, where the absence of fluorine eliminates the second functionalization step entirely [1].

Fragment-Based Lead Generation Under CNS Property Constraints

With a molecular weight of 267.00 g/mol (below the 300 Da fragment cutoff) and an XLogP3 of 1.1 (within the CNS-favorable range), 3-fluoro-5-iodoisonicotinic acid is a preferred fragment for CNS-targeted screening collections. Its higher lipophilicity compared to 3-fluoroisonicotinic acid (ΔXLogP3 +0.18) may improve blood-brain barrier penetration potential, while its lower molecular weight relative to 2-chloro-3-fluoro-5-iodoisonicotinic acid offers greater freedom for subsequent fragment growth [1].

Regulatory-Compliant Pilot-Scale Synthesis and Process Development

The presence of a notified CLP classification under EC 872-210-8 enables straightforward hazard communication and safety data sheet preparation, which is essential for scaling up synthetic routes from milligram to kilogram quantities. Unlike unclassified analogs such as 5-iodoisonicotinic acid, procurement teams can rely on established regulatory documentation to meet REACH compliance without additional testing, reducing time-to-campaign for medicinal chemistry and process research groups [1].

Quote Request

Request a Quote for 3-Fluoro-5-iodoisonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.